(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a chlorothiophene moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide typically involves a multi-step process:
-
Formation of the Enamide Backbone: : The initial step often involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide. This step requires careful control of reaction conditions to ensure the formation of the (Z)-isomer.
-
Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a halogenation reaction, where a phenyl ring is brominated using reagents such as bromine or N-bromosuccinimide (NBS).
-
Incorporation of the Chlorothiophene Moiety: : The chlorothiophene group is typically introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a chlorothiophene boronic acid or stannane derivative.
-
Addition of the Cyano Group: : The cyano group is often added via a nucleophilic substitution reaction, using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution: : The bromophenyl and chlorothiophene groups can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Sodium cyanide, potassium cyanide, bromine, NBS
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the cyano group and the aromatic rings suggests potential interactions with biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the aromatic rings could participate in π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide: Unique due to the combination of bromophenyl, chlorothiophene, and cyano groups.
(Z)-N-(2-bromophenyl)-3-(5-methylthiophen-2-yl)-2-cyanoprop-2-enamide: Similar structure but with a methyl group instead of a chlorine atom on the thiophene ring.
(Z)-N-(2-chlorophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide: Similar structure but with a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2OS/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAKFNOOUQMUKY-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(S2)Cl)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(S2)Cl)/C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.